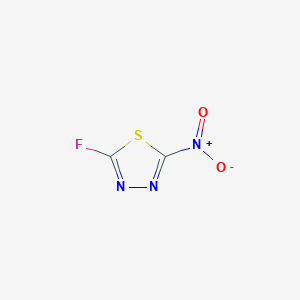

2-Fluoro-5-nitro-1,3,4-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2FN3O2S |

|---|---|

Molecular Weight |

149.11 g/mol |

IUPAC Name |

2-fluoro-5-nitro-1,3,4-thiadiazole |

InChI |

InChI=1S/C2FN3O2S/c3-1-4-5-2(9-1)6(7)8 |

InChI Key |

YJUGLFVTEIQWCW-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NN=C(S1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 5 Nitro 1,3,4 Thiadiazole and Analogous Scaffolds

Strategic Approaches to the Synthesis of the 1,3,4-Thiadiazole (B1197879) Nucleus

The formation of the 1,3,4-thiadiazole ring is a key step in the synthesis of a wide array of derivatives. The most common and efficient methods involve the cyclization of thiosemicarbazide (B42300) precursors with various reagents. sbq.org.br These reactions offer a versatile and straightforward route to the thiadiazole core.

Cyclocondensation Reactions from Thiosemicarbazide Precursors

Thiosemicarbazide serves as a fundamental building block for the synthesis of 1,3,4-thiadiazoles. sbq.org.brresearchgate.netirjmets.com Its reaction with various electrophilic reagents, such as carboxylic acids and their derivatives, under different conditions, leads to the formation of the desired heterocyclic ring through cyclocondensation. sbq.org.brbu.edu.egorganic-chemistry.orgnih.gov

The reaction of thiosemicarbazide with carboxylic acids or their derivatives is a widely employed method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles. sbq.org.brbu.edu.egorganic-chemistry.orgnih.gov For instance, the synthesis of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine is achieved by reacting 2-fluoro-4-nitrobenzoic acid with thiosemicarbazide. nih.gov The mechanism typically involves the nucleophilic attack of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br This reaction is often facilitated by acidic catalysts such as concentrated sulfuric acid or polyphosphoric acid. sbq.org.brjocpr.com

The use of milder reagents like polyphosphate ester (PPE) has also been explored to avoid harsh conditions and toxic additives. encyclopedia.pubresearchgate.net This one-pot synthesis proceeds through the acylation of thiosemicarbazide followed by cyclodehydration. encyclopedia.pubresearchgate.net Similarly, acid esters can react with thiosemicarbazide to form monothiodiacylhydrazine intermediates, which are then cyclized using concentrated sulfuric acid. bu.edu.eg

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Thiosemicarbazide | Aromatic Carboxylic Acids | POCl₃ | 2,5-Disubstituted-1,3,4-thiadiazoles | jocpr.com |

| Thiosemicarbazide | Benzoic Acid/2-Hydroxybenzoic Acid | Concentrated H₂SO₄ | 5-Phenyl-1,3,4-thiadiazol-2-amine / 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | jocpr.com |

| Thiosemicarbazide | Furan-2-carboxylic acid | Concentrated H₂SO₄ | 2-Amino-5-(furan-2-yl)-1,3,4-thiadiazole | jocpr.com |

| Thiosemicarbazide | Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazoles | encyclopedia.pubresearchgate.net |

| 2-Fluoro-4-nitrobenzoic acid | Thiosemicarbazide | Heat | 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine | nih.gov |

Phosphorus oxychloride (POCl₃) is a frequently used and effective cyclizing agent for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides. jocpr.comresearchgate.net The reaction involves the cyclization of thiosemicarbazide derivatives with various aromatic carboxylic acids in the presence of POCl₃ to yield the corresponding 1,3,4-thiadiazole derivatives. jocpr.com While effective, the use of POCl₃ can sometimes lead to the formation of 2-amino-1,3,4-oxadiazole analogs as a side product, and thus, careful control of the reaction conditions is necessary to achieve regioselectivity. researchgate.netresearchgate.net

| Precursor | Reagent | Product | Key Observation | Reference |

| Thiosemicarbazides | Carboxylic Acids / POCl₃ | 2-Amino-1,3,4-thiadiazoles | Good to high yields with good regioselectivities. | researchgate.net |

| Thiosemicarbazide Intermediate | POCl₃ | 2-Amino-1,3,4-thiadiazole (B1665364) and 2-Amino-1,3,4-oxadiazole | Formation of both thiadiazole and oxadiazole analogs. | researchgate.netresearchgate.net |

Carbon disulfide (CS₂) is another important reagent for the synthesis of 1,3,4-thiadiazole derivatives, particularly for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. sbq.org.brconnectjournals.com The reaction of thiosemicarbazide with carbon disulfide in a basic medium, such as in the presence of potassium hydroxide, leads to the formation of a dithiocarbazate salt. sbq.org.brconnectjournals.com Subsequent heating of this intermediate induces cyclization to form the 2-amino-5-mercapto-1,3,4-thiadiazole salt. connectjournals.com Aromatic and heterocyclic amines can also be converted to thiosemicarbazides by treatment with carbon disulfide in ammonium (B1175870) hydroxide, followed by reaction with hydrazine (B178648) hydrate. jocpr.com

| Starting Material | Reagent | Intermediate | Product | Reference |

| Thiosemicarbazide | Carbon Disulfide, Potassium Hydroxide | Potassium hydrazothiocarbonamide dithiocarboxylate | 2-Amino-5-mercapto-1,3,4-thiadiazole salt | connectjournals.com |

| Aromatic/Heterocyclic Amines | Carbon Disulfide, Ammonium Hydroxide, Hydrazine Hydrate | Thiosemicarbazides | 2-R-5-chloromethyl-1,3,4-thiadiazoles (after further steps) | jocpr.com |

Alternative Synthetic Routes to 1,3,4-Thiadiazole Scaffolds

While cyclocondensation of thiosemicarbazides is a dominant strategy, alternative synthetic pathways have also been developed to access the 1,3,4-thiadiazole nucleus, offering different substitution patterns and functionalities.

An alternative approach involves the reaction of thiocarbazides or their derivatives with hydrazonoyl halides. nih.govnih.govresearchgate.net Hydrazonoyl halides are versatile reagents that can react with various sulfur-containing nucleophiles to form heterocyclic compounds. nih.gov For instance, the reaction of alkylidenecarbodithioate with hydrazonoyl halides can yield 1,3,4-thiadiazole derivatives. nih.govresearchgate.net The mechanism is proposed to proceed through the initial formation of a thiohydrazonate intermediate, which then undergoes intramolecular cyclization to give the thiadiazole ring. nih.gov This method provides a route to 1,3,4-thiadiazoles with different substitution patterns than those typically obtained from thiosemicarbazide-based routes.

Solid-Phase Organic Synthesis Methodologies

While direct solid-phase synthesis of 2-fluoro-5-nitro-1,3,4-thiadiazole is not extensively documented, the principles of solid-phase organic synthesis (SPOS) are widely applied to heterocyclic compounds, including 1,3,4-thiadiazole derivatives. SPOS offers advantages such as ease of purification, the ability to use excess reagents to drive reactions to completion, and the potential for automation.

The general strategy for the solid-phase synthesis of 1,3,4-thiadiazoles often involves anchoring a suitable starting material to a solid support (resin). The synthesis then proceeds in a stepwise manner, with subsequent reagents added in the solution phase. After each step, excess reagents and by-products are simply washed away, simplifying the purification process. The final product is then cleaved from the solid support.

For analogous scaffolds, a common approach involves the immobilization of a carboxylic acid onto a resin, which is then converted to a thiosemicarbazide intermediate. Cyclization to form the 1,3,4-thiadiazole ring can be achieved by treatment with a dehydrating agent. The incorporation of fluorine and nitro groups would typically involve using a precursor that already contains these functionalities, which is then attached to the solid support.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of 1,3,4-thiadiazole derivatives, offering significant advantages in terms of reduced reaction times and improved yields compared to conventional heating methods. derpharmachemica.comresearchgate.netscielo.br This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to cleaner reactions and easier work-up procedures. researchgate.net

For instance, the synthesis of 3,6-disubstituted- derpharmachemica.comCurrent time information in Bangalore, IN.sbq.org.brtriazolo[3,4-b] Current time information in Bangalore, IN.sbq.org.brnih.govthiadiazoles, which are structurally related to the target compound, demonstrates the efficacy of this method. In one study, the reaction time was drastically reduced from approximately 7 hours under conventional heating to just 5 minutes using microwave irradiation, with a concurrent increase in product yield. derpharmachemica.com Another report details the synthesis of 2,6-disubstituted-imidazo[2,1-b] Current time information in Bangalore, IN.sbq.org.brnih.govthiadiazoles where microwave activation facilitated short reaction times and good yields. researchgate.net

The synthesis of various diazoles, including derpharmachemica.comCurrent time information in Bangalore, IN.sbq.org.brtriazolo[3,4-b] Current time information in Bangalore, IN.sbq.org.brnih.govthiadiazoles bearing indole (B1671886) moieties, has also been successfully achieved under microwave conditions. nih.gov These examples underscore the broad applicability of microwave-assisted synthesis in generating complex heterocyclic systems efficiently. The presence of electron-withdrawing groups like nitro and fluoro moieties on the thiadiazole ring, as seen in some triazolo-thiadiazole analogues, has been shown to be compatible with this methodology. derpharmachemica.com

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | ~7 hours | Lower | derpharmachemica.com |

| Microwave Irradiation | 5 minutes | Higher | derpharmachemica.com |

| Microwave Irradiation | Short | Good | researchgate.net |

Specific Synthetic Pathways to this compound and Related Fluorinated/Nitrated Derivatives

The synthesis of 1,3,4-thiadiazoles bearing fluoro and nitro substituents often starts from appropriately substituted precursors. A common and effective method involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. sbq.org.brnih.govencyclopedia.pub

For example, the synthesis of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine is achieved through the reaction of 2-fluoro-4-nitrobenzoic acid with thiosemicarbazide. nih.gov This reaction demonstrates a direct route to incorporating a fluorinated and nitrated phenyl ring onto the thiadiazole core. Similarly, other 1,3,4-thiadiazole derivatives are synthesized by reacting phenylthiosemicarbazide with substituted cinnamic acid molecules in the presence of a dehydrating agent like phosphorus oxychloride. nih.govnih.gov

The synthesis of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazoles involves starting with a nitro-substituted heteroaromatic carboxylic acid, which is then reacted to form the thiadiazole ring. ut.ac.ircore.ac.uk These pathways highlight a modular approach where the desired substituents are present in the initial building blocks.

Incorporation of Fluoro and Nitro Groups at Defined Positions

The precise placement of fluoro and nitro groups on the 1,3,4-thiadiazole scaffold is typically controlled by the structure of the starting materials. The strategy relies on using precursors where these functional groups are already positioned at the desired locations.

For instance, to synthesize a derivative like 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole, the synthesis begins with 2-fluoro-4-nitrobenzoic acid. nih.gov The reaction with thiosemicarbazide directly leads to the formation of the thiadiazole ring with the 2-fluoro-4-nitrophenyl group attached at the 5-position. This approach ensures that the fluoro and nitro groups are locked into their intended positions on the phenyl substituent.

In cases where the nitro group is directly on the thiadiazole ring, such as in 5-nitro-1,3,4-thiadiazole-2-amine, the synthetic strategy would be adapted accordingly, likely involving nitration of a pre-formed thiadiazole ring or using a nitrated precursor in the cyclization step. The synthesis of related compounds like 2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole (B2453010) further illustrates this principle, where the starting materials dictate the final substitution pattern. uni.lu

Regioselectivity and Yield Optimization in Synthesis

Achieving high regioselectivity and optimizing yields are critical challenges in the synthesis of substituted heterocyclic compounds. In the context of 1,3,4-thiadiazoles, the formation of a single, desired isomer is paramount. The choice of solvent and base can significantly influence the reaction's outcome. For instance, in related heterocyclic systems like 1,2,3-triazoles, the use of polar aprotic solvents such as DMF or DMSO has been shown to provide higher yields and better selectivity compared to protic solvents. nih.gov

The SNAr reaction of 5-aryl-4-trifluoroacetyltriazoles with aryl halides containing electron-withdrawing groups results in the regiospecific formation of 2-aryltriazoles in good to high yields. nih.gov This highlights how the electronic properties of the reactants can be harnessed to control the regiochemical outcome. While this example pertains to triazoles, the underlying principles of directing group effects and reaction mechanism control are broadly applicable to the synthesis of other nitrogen-containing heterocycles.

The synthesis of 1,3,4-thiadiazoles often proceeds through the cyclization of a thiosemicarbazide intermediate. The mechanism involves a nucleophilic attack followed by dehydration, and the regioselectivity is generally well-controlled by the nature of the reactants. sbq.org.br Optimization of yield often involves adjusting reaction temperature, time, and the choice of cyclizing/dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid. nih.govnih.govnih.gov

| Reactant 1 | Reactant 2 | Key Reagent/Condition | Product | Reference |

| 2-Fluoro-4-nitrobenzoic acid | Thiosemicarbazide | Heat (Oil Bath) | 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine | nih.gov |

| Phenylthiosemicarbazide | Methoxy cinnamic acid | Phosphorus oxychloride | Substituted 1,3,4-thiadiazole | nih.govnih.gov |

| 1H-indoles | Chlorosulfonyl isocyanate, then Thiosemicarbazide | Trifluoroacetic acid | Aminothiadiazole intermediate | nih.gov |

| Aminothiadiazole intermediate | β-ketoester | Polyphosphoric acid (PPA) | Current time information in Bangalore, IN.sbq.org.brnih.govThiadiazole[3,2-a]pyrimidin-5-one | nih.gov |

Purification and Isolation Techniques for Advanced Synthetic Products

The purification and isolation of the final synthetic products are critical steps to ensure the high purity required for subsequent applications and characterization. For this compound and its analogs, a combination of techniques is typically employed.

Crystallization is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. For example, 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine can be purified by crystallization from ethanol. nih.gov In some cases, very high-purity crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a solution of the compound in a solvent like acetone. nih.gov

Column Chromatography is another powerful purification technique, particularly for separating mixtures or removing impurities that are difficult to eliminate by crystallization. In this method, the crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. For the purification of Current time information in Bangalore, IN.sbq.org.brnih.govthiadiazole[3,2-a]pyrimidin-5-one derivatives, column chromatography using a silica gel column with a mixture of hexanes and ethyl acetate (B1210297) as the eluent has been successfully used. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Nitro 1,3,4 Thiadiazole and Its Derivatives

X-ray Crystallography for Molecular and Supramolecular Architecture

The molecular and supramolecular structure of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine (B2535410) has been determined through single-crystal X-ray diffraction. nih.govnih.gov The compound crystallizes in the monoclinic P21/c space group. nih.gov These studies provide a precise three-dimensional map of the molecule, revealing key details about its internal geometry and how it arranges itself in the solid state.

The X-ray analysis shows that the bond lengths and angles within the molecule are generally within normal ranges. nih.gov The 1,3,4-thiadiazole (B1197879) ring itself is essentially planar. A significant structural feature is the spatial relationship between the thiadiazole ring and the attached fluoronitrophenyl ring. The dihedral angle between the mean planes of these two rings is 27.1 (2)°. nih.govnih.gov This twist indicates a degree of steric hindrance between the two ring systems.

Below are selected bond lengths and angles for 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine.

Interactive Table: Selected Bond Lengths

| Atoms | Length (Å) |

|---|---|

| S1-C2 | 1.735 (4) |

| S1-C5 | 1.737 (4) |

| F1-C7 | 1.348 (5) |

| O1-N3 | 1.218 (5) |

| O2-N3 | 1.222 (5) |

| N1-N2 | 1.371 (4) |

| N1-C2 | 1.312 (5) |

| N2-C5 | 1.320 (5) |

| N4-C2 | 1.342 (5) |

| N3-C9 | 1.472 (5) |

Interactive Table: Selected Bond Angles

| Atoms | Angle (°) |

|---|---|

| C2-S1-C5 | 86.6 (2) |

| N2-N1-C2 | 113.3 (3) |

| N1-N2-C5 | 112.5 (3) |

| N1-C2-N4 | 122.9 (4) |

| N1-C2-S1 | 114.7 (3) |

| N2-C5-C6 | 122.9 (4) |

| N2-C5-S1 | 112.9 (3) |

| O1-N3-O2 | 123.6 (4) |

Data sourced from the crystallographic information file for 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine. nih.gov

Interactive Table: Hydrogen-Bond Geometry

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N4—H4A···N3 | 0.86 | 2.16 | 3.000 (5) | 167 |

D: donor atom; H: hydrogen atom; A: acceptor atom. Data from Wang et al. (2009). nih.gov

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides detailed information about the functional groups and vibrational modes within a molecule. While specific spectra for 2-fluoro-5-nitro-1,3,4-thiadiazole are unavailable, analysis of related structures allows for the prediction of key spectral features. sapub.orgnih.govacs.org

The FT-IR spectrum of a 1,3,4-thiadiazole derivative is expected to show characteristic absorption bands corresponding to its constituent parts. dergipark.org.trresearchgate.net For a molecule like this compound, key expected vibrations would include:

NO₂ Group: Strong asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-F Bond: A strong absorption band for the C-F stretch, usually found in the 1000-1400 cm⁻¹ range. Its exact position can be influenced by the electronic environment.

1,3,4-Thiadiazole Ring: The ring itself has several characteristic vibrations. C=N stretching modes are typically observed around 1600 cm⁻¹. dergipark.org.tr The C-S stretching vibrations are found at lower wavenumbers, often in the 700-850 cm⁻¹ region. The N-N stretching vibration has been reported around 995 cm⁻¹ in similar molecules. sapub.org

Interactive Table: General FT-IR Vibrational Assignments for Substituted 1,3,4-Thiadiazoles

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3100-3300 | N-H stretch (for amino-substituted derivatives) | Medium-Strong |

| 3000-3100 | Aromatic C-H stretch | Medium-Weak |

| 1590-1630 | C=N stretch (thiadiazole ring) | Medium |

| 1500-1600 | NO₂ asymmetric stretch | Strong |

| 1300-1370 | NO₂ symmetric stretch | Strong |

| 1000-1400 | C-F stretch | Strong |

| ~995 | N-N stretch (thiadiazole ring) | Medium |

This table is a generalized representation based on data from various 1,3,4-thiadiazole derivatives. sapub.orgdergipark.org.trnist.gov

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that are weak in IR may be strong in Raman, and vice versa. For a 1,3,4-thiadiazole derivative, the symmetric vibrations of the aromatic-like thiadiazole ring and the symmetric stretch of the nitro group are expected to be prominent in the Raman spectrum. researchgate.net The high polarizability of the S-C and N-N bonds within the thiadiazole ring often leads to distinct Raman signals. acs.org Theoretical calculations on related thiadiazoles confirm that ring breathing modes and symmetric substituent vibrations are strong Raman scatterers. sapub.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. dergipark.org.tr For a compound like this compound, ¹³C, ¹⁹F, and ¹⁴N (or ¹⁵N) NMR would be particularly informative.

In the absence of experimental data for the target compound, predictions can be made based on related structures. nih.govnih.gov

¹³C NMR: The two carbon atoms in the 1,3,4-thiadiazole ring would appear at distinct chemical shifts in the aromatic/heteroaromatic region (typically δ 150-170 ppm). dergipark.org.trnih.gov The carbon atom attached to the fluorine (C-F) would show a large one-bond coupling constant (¹JCF). The carbon attached to the nitro group (C-NO₂) would be significantly deshielded and appear downfield.

¹⁹F NMR: A single resonance would be expected, with its chemical shift being highly sensitive to the electronic environment of the thiadiazole ring.

¹⁴N NMR: Three distinct nitrogen environments exist: the two ring nitrogens and the nitro group nitrogen. These would produce broad signals at different chemical shifts, providing a fingerprint of the nitrogen framework.

For the analogue 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine , ¹H-NMR would show signals for the aromatic protons on the phenyl ring and the amine protons. The aromatic protons would display complex splitting patterns due to H-H and H-F coupling. The amine protons would likely appear as a broad singlet. dergipark.org.tr The ¹³C NMR spectrum would show signals for the two thiadiazole carbons and the six carbons of the phenyl ring, with the carbon attached to fluorine showing a characteristic large C-F coupling. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for identifying the hydrogen environments within a molecule. For derivatives of this compound, ¹H NMR spectra provide characteristic signals for aromatic, heterocyclic, and aliphatic protons.

In derivatives where a substituted phenyl ring is attached to the thiadiazole core, the aromatic protons typically appear as multiplets in the downfield region, generally between 7.00 and 8.50 ppm. nih.gov The specific chemical shifts and splitting patterns are influenced by the nature and position of substituents on the phenyl ring. For instance, in 2-(5-nitro-2-thienyl)- and 2-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives, the protons on the furan (B31954) or thiophene (B33073) rings are observed as doublets, with coupling constants (J) around 4.0 Hz, indicating their adjacent positions on the heterocyclic ring. ut.ac.irresearchgate.net Protons on a piperazine (B1678402) ring attached to the thiadiazole nucleus typically resonate between 2.40 and 3.82 ppm. researchgate.net The proton of a secondary amine (N-H) linked to the thiadiazole ring can be found further downfield, often as a broad singlet, in the range of 8.40 to 11.28 ppm, due to the electronegativity of the adjacent nitrogen atom. nih.govdergipark.org.tr

| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 1-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]piperazine | Furan H-4 | 7.85 | d, J = 4.0 | researchgate.net |

| 1-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]piperazine | Furan H-3 | 7.42 | d, J = 4.0 | researchgate.net |

| 1-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]piperazine | Piperazine & NH | 3.30-3.82 | m | researchgate.net |

| 2-(5-Nitro-2-thienyl)-5-(n-pentylsulfonyl)-1,3,4-thiadiazole | Thiophene Protons | 7.50-7.53 | d, J = 4.0 | ut.ac.ir |

| 2-(1-Methyl-5-nitro-1H-imidazol-2-yl)-5-(n-pentylsulfinyl)-1,3,4-thiadiazole | Imidazole (B134444) H-4 | 8.10 | s | ut.ac.ir |

| 2-(1-Methyl-5-nitro-1H-imidazol-2-yl)-5-(n-pentylsulfinyl)-1,3,4-thiadiazole | N-CH₃ | 4.57 | s | ut.ac.ir |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of a molecule. In 1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring are particularly noteworthy. These carbons resonate at very low fields due to the deshielding effect of the adjacent sulfur and nitrogen atoms. dergipark.org.tr Typically, the signals for the two carbons of the 1,3,4-thiadiazole ring appear in the range of 158 to 173 ppm. nih.govut.ac.ir

For example, in a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, the thiadiazole ring carbons were consistently observed in the downfield region. ut.ac.ir Specifically, in N-[5-(2-Furan-2-yl-4,7-dioxo-4,7-dihydro- ut.ac.irdergipark.org.troxazepin-3-ylamino) ut.ac.irdergipark.org.trnih.govthiadiazol-2-yl]-2-hydroxy-2-phenyl-acetamide, the carbons of the heterocyclic ring were identified between 161-130 ppm. rdd.edu.iq The carbons of attached aromatic or heteroaromatic rings appear at chemical shifts typical for such systems, generally between 108 and 154 ppm. ut.ac.irjocpr.com The presence of electron-withdrawing groups like the nitro group (NO₂) influences the chemical shifts of the carbons on the attached ring system. dergipark.org.tr

| Compound | Carbon Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-(1-Methyl-5-nitro-1H-imidazol-2-yl)-5-(n-pentylsulfinyl)-1,3,4-thiadiazole | Thiadiazole C-2/C-5 | 172.4, 152.9 | ut.ac.ir |

| 2-(5-Nitro-2-thienyl)-5-(n-pentylsulfonyl)-1,3,4-thiadiazole | Thiadiazole C-2/C-5 | 162.8, 153.4 | ut.ac.ir |

| 2-(5-Nitro-2-furyl)-5-(n-butylsulfonyl)-1,3,4-thiadiazole | Thiadiazole C-2/C-5 | 162.8, 153.4 | ut.ac.ir |

| Various 1,3,4-thiadiazole derivatives | Thiadiazole C-2/C-5 | 163.5–164.2, 158.4–160.1 | nih.gov |

| N-phenyl-5-(1-(p-tolyl)vinyl)-1,3,4-thiadiazol-2-amine | Thiadiazole C-2/C-5 | 169.01, 159.56 | dergipark.org.tr |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugation and chromophoric systems. For compounds like this compound, the extended π-system involving the aromatic ring, the thiadiazole heterocycle, and the nitro group gives rise to characteristic absorptions.

The benzo[c] nih.govut.ac.irjocpr.comthiadiazole (BTZ) motif, an electron-acceptor, is known to form donor-acceptor systems that are extensively researched for their fluorescent properties. cityu.edu.hk The introduction of electron-withdrawing groups, such as the nitro (NO₂) group, or the extension of the conjugated system typically causes a bathochromic (red) shift in the maximum absorption wavelength (λmax). dergipark.org.trcityu.edu.hk For example, replacing phenyl rings with more electron-rich thienyl groups in a BTZ system resulted in a significant bathochromic shift of λmax to 446 nm. cityu.edu.hk In a study of 1,3,4-thiadiazole derivatives, electronegative substituents like Cl and NO₂ were found to reduce the HOMO-LUMO energy gap, leading to a bathochromic shift in the UV absorption wavelength. dergipark.org.tr This indicates that the electronic properties and the color of these compounds can be finely tuned by modifying their substituent groups.

| Compound Structure | Maximum Absorption (λmax, nm) | Key Features | Reference |

|---|---|---|---|

| 4,7-Diphenylbenzo[c] nih.govut.ac.irjocpr.comthiadiazole (pH-BTZ) | 380 | Parent phenyl-substituted system | cityu.edu.hk |

| 4,7-Di(thiophen-2-yl)benzo[c] nih.govut.ac.irjocpr.comthiadiazole (Th-BTZ) | 446 | Bathochromic shift from replacing phenyl with thienyl | cityu.edu.hk |

| 4,7-Di(4-pyridyl)benzo[c] nih.govut.ac.irjocpr.comthiadiazole (4N-BTZ) | 359 | Hypsochromic (blue) shift due to electron-deficient pyridyl group | cityu.edu.hk |

| 1,3,4-Thiadiazole with NO₂ substituent | Bathochromic Shift | Electronegative NO₂ group reduces HOMO-LUMO gap | dergipark.org.tr |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound and its derivatives, MS provides definitive confirmation of their identity.

The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For instance, the related compound 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine has a calculated molecular weight of 240.22 g/mol , which would be observed as its molecular ion peak. nih.govuni.lu

The fragmentation patterns observed in the mass spectra of 1,3,4-thiadiazole derivatives are characteristic of the core structure and its substituents. In the mass spectrum of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole (MW 212.19 g/mol ), prominent fragments are seen at m/z 212 (M+), 138, and 112. nih.gov For other derivatives, such as those with alkyl chains, fragmentation often involves the loss of these side chains. For example, 2-(1-Methyl-5-nitro-1H-imidazol-2-yl)-5-(n-pentylsulfinyl)-1,3,4-thiadiazole (MW 329) shows a molecular ion peak at m/z 329, along with fragments at m/z 210, 195, 185, and 131, corresponding to various cleavages of the structure. ut.ac.ir Similarly, the mass spectrum of 1-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]piperazine shows a molecular ion at m/z 281 and a key fragment at m/z 225, among others. researchgate.net

| Compound | Molecular Weight (g/mol) | Molecular Ion (M+) [m/z] | Major Fragments [m/z] | Reference |

|---|---|---|---|---|

| 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine | 240.22 | 240 | Not specified | nih.govuni.lu |

| 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole | 212.19 | 212 | 138, 112 | nih.gov |

| 2-(5-Nitro-2-thienyl)-5-(n-butylthio)-1,3,4-thiadiazole | 315.42 | 317 (M+2) | 259, 195, 179, 138, 121 | ut.ac.ir |

| 2-(1-Methyl-5-nitro-1H-imidazol-2-yl)-5-(n-pentylsulfinyl)-1,3,4-thiadiazole | 329.38 | 329 | 210, 195, 185, 131, 119, 105 | ut.ac.ir |

| 1-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]piperazine | 281.28 | 281 | 225, 82, 69, 67 | researchgate.net |

Computational and Theoretical Investigations of 2 Fluoro 5 Nitro 1,3,4 Thiadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful means to investigate the electronic structure and properties of molecules. For a compound like 2-Fluoro-5-nitro-1,3,4-thiadiazole, DFT calculations would provide fundamental insights into its behavior.

Ground-State Energy and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

A primary outcome of DFT calculations is the determination of the molecule's ground-state energy, representing its most stable electronic configuration. From this, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a molecule that is more readily polarized and reactive. For instance, in studies of analogous nitro-substituted thiadiazoles, the introduction of electron-withdrawing groups like the nitro group typically lowers both the HOMO and LUMO energy levels and can affect the magnitude of the energy gap.

Molecular Electrostatic Potential (MESP) Maps for Reactivity Prediction

Molecular Electrostatic Potential (MESP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP illustrates the charge distribution on the molecule's surface. In a hypothetical MESP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas susceptible to electrophilic attack. These would likely be concentrated around the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the nitro group. Conversely, regions of positive potential (blue) highlight electron-deficient areas, such as the hydrogen atoms or the carbon atom attached to the fluorine, which are prone to nucleophilic attack. Studies on similar molecules, such as 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, have shown that the nitro group and the thiadiazole ring are regions of significant negative electrostatic potential. sapub.org

Conformational Analysis and Tautomerism Studies

Understanding the three-dimensional structure and potential isomeric forms of a molecule is crucial for predicting its interactions and properties.

Energy Barrier Calculations for Tautomeric Interconversions

Tautomerism, the interconversion between structural isomers, could be relevant for this compound if, for example, an amino-substituted analogue were considered. In such cases, amino-imino tautomerism is possible. Computational chemists calculate the energy barriers for these interconversions to determine the most stable tautomer under different conditions. For example, in the study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the energy barrier for the conversion between the amino and imino forms was calculated to confirm the prevalence of the amino tautomer in the solid state. acs.org

Rotational Barriers and Conformational Dynamics

For molecules with rotatable bonds, such as a potential phenyl-thiadiazole linkage, conformational analysis is performed to identify the most stable spatial arrangements (conformers). This involves calculating the energy changes as a function of torsion angles. For instance, a study on 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole performed a potential energy scan to determine the most stable conformation by rotating the phenyl ring relative to the thiadiazole ring. sapub.org Similarly, the rotational barrier of substituents on the thiadiazole ring can be calculated to understand the molecule's flexibility and dynamics. acs.org

While specific data for this compound is not currently available, the theoretical frameworks are well-established to provide a detailed understanding of its chemical nature, should such a computational study be undertaken.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the nature of intra- and intermolecular interactions. It transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and two-center bonds. uni-muenchen.de This analysis provides quantitative insight into charge transfer and the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, NBO analysis would be critical for understanding the electronic interplay between the electron-rich thiadiazole ring and its powerful electron-withdrawing substituents. The inherent high electron density of the thiadiazole nucleus facilitates significant electrostatic and π-π stacking interactions with biological targets. nih.gov The presence of both a fluorine atom and a nitro group is expected to create substantial charge polarization across the molecule.

The primary donor-acceptor interactions, quantified by the second-order perturbation energy (E(2)), would likely reveal strong delocalization effects. Key interactions anticipated for this molecule include:

π → π interactions:* Delocalization of π-electrons from the thiadiazole ring to the antibonding π* orbitals of the nitro group, indicating a strong resonance effect that stabilizes the molecule.

n → σ and n → π interactions:** Delocalization of lone pair electrons (n) from the nitrogen and sulfur atoms of the thiadiazole ring into antibonding sigma (σ) or pi (π) orbitals. For instance, lone pairs on the oxygen atoms of the nitro group could interact with antibonding orbitals within the ring. These interactions are fundamental to understanding the molecule's electronic stability and reactivity. nih.gov

These delocalization events lead to a departure from an idealized Lewis structure and are crucial for determining the molecule's reactivity, polarity, and capacity for hydrogen bonding. uni-muenchen.de

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Note: The following data are hypothetical, based on typical values for similar nitro-substituted heterocyclic compounds, and serve to illustrate the expected output of an NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π (C2=N3) | π* (N5=O) | 25.5 | Intramolecular charge transfer |

| π (S1-C5) | π* (N=O) | 18.2 | π-conjugation |

| n (N4) | σ* (C2-F) | 5.8 | Hyperconjugation |

| n (O) of NO₂ | π* (C2=N3) | 4.1 | Electron delocalization |

Quantum Chemical Descriptors for Structure-Activity Relationship (SAR) Insights

Quantum chemical descriptors derived from Density Functional Theory (DFT) calculations are essential for developing Quantitative Structure-Activity Relationships (QSAR). ymerdigital.com These descriptors quantify various electronic properties of a molecule, providing a basis to predict its biological activity. For this compound, the most relevant descriptors would be the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the properties derived from them.

HOMO and LUMO Energy Gap (ΔE): The HOMO-LUMO gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and can be easily excited, implying higher chemical reactivity. cyberleninka.ruresearchgate.net The strong electron-withdrawing nature of the nitro and fluoro groups on the thiadiazole ring would be expected to significantly lower the LUMO energy, resulting in a relatively small energy gap and indicating high reactivity. nih.gov

Global Reactivity Descriptors: Other parameters such as chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. cyberleninka.ru A high electrophilicity index for this compound would be anticipated, signifying its capacity to act as a strong electron acceptor in reactions, a key feature for interacting with biological nucleophiles in enzyme active sites.

These computational insights are foundational for SAR studies, which aim to correlate a molecule's structural features with its biological function, thereby guiding the synthesis of more potent and selective analogs. nih.gov

Table 2: Predicted Quantum Chemical Descriptors for this compound (Note: Values are hypothetical, derived from general principles and data on analogous compounds.)

| Quantum Descriptor | Symbol | Formula | Predicted Value (eV) | Implication |

| HOMO Energy | EHOMO | - | -9.85 | Low electron-donating ability |

| LUMO Energy | ELUMO | - | -4.20 | High electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.65 | High reactivity, polarizability |

| Chemical Potential | µ | (EHOMO+ELUMO)/2 | -7.025 | High tendency to attract electrons |

| Global Hardness | η | (ELUMO-EHOMO)/2 | 2.825 | Moderately resistant to charge transfer |

| Electrophilicity Index | ω | µ²/2η | 8.74 | Strong electrophile |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. tandfonline.com It is widely used in drug discovery to understand and predict ligand-target interactions at the molecular level. Molecular dynamics (MD) simulations can then be used to study the stability and conformational changes of the ligand-receptor complex over time.

For this compound, these simulations would be employed to identify potential biological targets and to elucidate its mechanism of action. The process involves docking the 3D structure of the compound into the binding site of a target enzyme, such as a kinase, protease, or cholinesterase, for which 1,3,4-thiadiazole (B1197879) derivatives have shown inhibitory activity. nih.govnih.govnih.govnih.gov

Molecular docking simulations predict the binding affinity, typically expressed as a scoring function value (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower binding energy indicates a more stable complex and higher affinity. The simulations also reveal the specific binding mode, detailing the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com

In a hypothetical docking study of this compound with a protein kinase, the following interactions would be analyzed:

Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors and could form critical hydrogen bonds with amino acid residues like lysine (B10760008) or serine in the enzyme's active site. nih.gov

π-π Stacking: The aromatic 1,3,4-thiadiazole ring could engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or histidine. nih.gov

These predicted interactions provide a structural basis for the molecule's potential biological activity and guide further optimization. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS-68, GLU-81, PHE-165, MET-110 |

| Hydrogen Bonds | O (of NO₂) with LYS-68; N (of thiadiazole) with GLU-81 |

| Hydrophobic Interactions | Thiadiazole ring with PHE-165, MET-110 |

| π-π Stacking | Thiadiazole ring with PHE-165 |

By visualizing the binding mode of this compound within an enzyme's active site, computational models can elucidate its mechanism of inhibition. nih.gov For example, if the compound binds to the catalytic site and forms strong interactions with key catalytic residues, it would likely act as a competitive inhibitor. nih.gov Mathematical modeling can further be used to describe the dynamics of such enzyme-inhibitor systems. researchgate.net

Docking studies on similar heterocyclic inhibitors have shown that specific functional groups are crucial for potent inhibition. For thiazole-based inhibitors of the SARS-CoV-2 main protease, hydrogen bonding with residues like Gln189 and Glu166 was found to be essential for activity. nih.gov Similarly, for this compound, the model would likely show that the nitro and fluoro groups orient the molecule within the active site to maximize favorable interactions, thereby blocking substrate access and inhibiting enzyme function. The stability of these interactions can be further assessed using molecular dynamics simulations, which model the motion of the atoms in the complex over time, confirming whether the predicted binding mode is maintained.

Chemical Reactivity and Derivatization Strategies for 2 Fluoro 5 Nitro 1,3,4 Thiadiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiadiazole Ring

The 1,3,4-thiadiazole (B1197879) ring is an electron-deficient system, which influences its susceptibility to substitution reactions. The presence of both a fluorine atom and a nitro group further impacts the electron density and reactivity of the ring.

Reactivity of the Nitro Group: Reduction and Oxidation Pathways

The nitro group is a strong electron-withdrawing group that deactivates the thiadiazole ring towards electrophilic substitution. However, the nitro group itself can undergo various chemical transformations, most notably reduction. The reduction of a nitro group to an amino group is a common strategy to introduce a versatile functional group for further derivatization. For instance, the reduction of nitroacridine (B3051088) derivatives has been successfully achieved to yield aminoacridines, which can then be reacted with sulfonyl chlorides or carbamoyl (B1232498) chlorides. nih.gov While specific studies on the reduction of 2-fluoro-5-nitro-1,3,4-thiadiazole are not detailed in the provided results, the general chemistry of nitroarenes suggests that this transformation is feasible.

Oxidation reactions involving nitro groups are less common but can occur under specific conditions. For example, 2-nitrobenzyl alcohol reacts in trifluoromethanesulfonic acid to yield 4-amino-3-carboxyphenyl trifluoromethanesulfonate, a reaction that proceeds through a C-protonated conjugate acid of anthranil (B1196931) N-oxide. rsc.org

Influence of Fluoro Substitution on Ring Activation and Reactivity

The fluorine atom at the 2-position of the thiadiazole ring exerts a significant electronic influence. Fluorine is highly electronegative, which generally deactivates aromatic rings towards electrophilic attack. However, it can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a key reactivity pattern for this class of compounds. The electron-withdrawing nature of the nitro group at the 5-position further enhances the electrophilicity of the carbon atom attached to the fluorine, making it more susceptible to nucleophilic attack. This is a common strategy for introducing various functionalities onto the thiadiazole ring. For example, 2-chloro-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole serves as a versatile intermediate for the synthesis of piperazine (B1678402) and pyrrolidine (B122466) derivatives through nucleophilic substitution of the chlorine atom. researchgate.net A similar reactivity would be expected for the fluoro analogue.

Functionalization at the 2- and 5-Positions of the 1,3,4-Thiadiazole Core

The 2- and 5-positions of the 1,3,4-thiadiazole ring are the primary sites for functionalization. The inherent reactivity of this compound, particularly the lability of the fluorine atom to nucleophilic displacement and the potential for reduction of the nitro group, allows for a wide range of derivatization strategies.

Formation of Schiff Bases and Imines

Schiff bases, or imines, are commonly synthesized through the condensation of a primary amine with an aldehyde or ketone. In the context of the target molecule, the nitro group would first need to be reduced to an amino group to form 2-amino-5-fluoro-1,3,4-thiadiazole. This amino-thiadiazole can then be reacted with various aldehydes or ketones to form the corresponding Schiff bases. The synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-thiadiazole derivatives and various aromatic aldehydes is a well-established method. researchgate.netresearchgate.netimpactfactor.org These reactions are typically carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. impactfactor.org

Table 1: Examples of Schiff Base Formation from Amino-thiadiazoles

| Amine Precursor | Aldehyde/Ketone | Resulting Schiff Base | Reference |

|---|---|---|---|

| 2-amino-5-aryl-1,3,4-thiadiazole | Aromatic aldehydes | 2-(arylideneamino)-5-aryl-1,3,4-thiadiazole | researchgate.netresearchgate.net |

| 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | 4-(dimethylamino)benzaldehyde | 2-(5-(4-(dimethylamino)benzylideneamino)-1,3,4-thiadiazol-2-yl)phenol | connectjournals.com |

Construction of Hydrazones and Related Azomethine Derivatives

Hydrazones are another class of azomethine derivatives, formed from the reaction of a hydrazine (B178648) derivative with an aldehyde or ketone. To synthesize hydrazone derivatives of our target molecule, the fluorine atom at the 2-position would first be displaced by hydrazine to yield 2-hydrazino-5-nitro-1,3,4-thiadiazole. This intermediate can then be condensed with a variety of aldehydes and ketones. The synthesis of hydrazones from carbohydrazide (B1668358) precursors is a common and versatile reaction. mdpi.comnih.gov For instance, new acyl-hydrazones have been synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with different substituted benzaldehydes. mdpi.com Similarly, hydrazones of 2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)acetohydrazide have been prepared. researchgate.net

Table 2: Synthesis of Hydrazone Derivatives

| Hydrazine Precursor | Aldehyde/Ketone | Resulting Hydrazone | Reference |

|---|---|---|---|

| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Substituted benzaldehydes | Acyl-hydrazones | mdpi.com |

| 2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)acetohydrazide | Various aldehydes and ketones | Hydrazones | researchgate.net |

Incorporation of Alkylthio, Alkylsulfinyl, and Alkylsulfonyl Moieties

The fluorine atom in this compound is susceptible to nucleophilic substitution by thiols, leading to the formation of 2-alkylthio-5-nitro-1,3,4-thiadiazoles. These thioether derivatives can be further oxidized to the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) compounds. The synthesis of 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives has been reported, demonstrating the feasibility of this approach. nih.gov The subsequent oxidation of these thioethers can be achieved using common oxidizing agents. For example, the oxidation of synthesized 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives to their sulfinyl and sulfonyl analogues has been investigated. ut.ac.ir

Table 3: Functionalization with Sulfur Moieties

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-mercapto-5-(5-nitro-2-furyl)-1,3,4-thiadiazole | n-butyl bromide | 2-(butylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole | ut.ac.ir |

| 2-mercapto-5-methyl-1,3,4-thiadiazole | α,ω-dihalogenoalkanes | 2-(ω-haloalkylthio)thiadiazoles | mdpi.com |

Cycloaddition and Ring Expansion/Contraction Reactions involving the 1,3,4-Thiadiazole Unit

The 1,3,4-thiadiazole nucleus can theoretically participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the substituents and reaction partners. bu.edu.eglibretexts.org

Diels-Alder Reactions:

In principle, the C=N bonds within the 1,3,4-thiadiazole ring could act as a dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes. libretexts.org The presence of the electron-withdrawing nitro group in this compound would enhance its dienophilic character. For instance, β-fluoro-β-nitrostyrenes have been shown to react with cyclic 1,3-dienes in Diels-Alder reactions. beilstein-journals.org However, the aromaticity of the thiadiazole ring can make it a less reactive dienophile compared to simple alkenes. sciforum.net

Conversely, some 1,3,4-thiadiazoles can function as dienes. For example, 2,5-bis(trifluoromethyl)-1,3,4-thiadiazole (B14455186) has been reported to undergo a Diels-Alder reaction with norbornadiene, albeit under high pressure, to form an unstable cycloadduct. bu.edu.eg This adduct then rapidly loses a nitrogen molecule. While this demonstrates the potential for the thiadiazole ring to act as a diene, the specific conditions and substituent effects are critical.

1,3-Dipolar Cycloadditions:

1,3-dipolar cycloaddition reactions offer a versatile method for constructing five-membered heterocyclic rings. libretexts.org While direct examples with this compound are scarce, the general reactivity of the 1,3,4-thiadiazole system suggests this possibility.

Ring Expansion and Contraction:

Ring expansion and contraction reactions of the 1,3,4-thiadiazole ring are less common but can occur under specific conditions. For example, photochemical irradiation of certain thiadiazine derivatives can lead to ring contraction to form thiadiazoles. acs.org While this is a formation of the thiadiazole ring rather than its reaction, it highlights the potential for ring interconversions within this class of heterocycles. Ring transformation of an oxadiazole to a triazolothiadiazine ring has also been reported, indicating the possibility of ring system changes involving the thiadiazole moiety. nih.gov

Fusion with Other Heterocyclic Systems to Form Hybrid Compounds

The fusion of the 1,3,4-thiadiazole ring with other heterocyclic systems is a well-established strategy to create novel compounds with potentially enhanced biological activities. nih.govnih.gov This is often achieved by using a substituted 1,3,4-thiadiazole as a building block.

Synthesis of Imidazo[2,1-b] bu.edu.egnih.govnih.govthiadiazoles:

A common approach involves the reaction of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with α-haloketones (phenacyl bromides). nih.govresearchgate.net This reaction proceeds through initial N-alkylation of the amino group, followed by intramolecular cyclization to form the fused imidazo[2,1-b] bu.edu.egnih.govnih.govthiadiazole ring system. Given that this compound can be converted to its 2-amino analogue, this pathway represents a viable strategy for creating fused hybrids.

Synthesis of bu.edu.egnih.govresearchgate.netTriazolo[3,4-b] bu.edu.egnih.govnih.govthiadiazoles:

Another prevalent strategy involves the cyclocondensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various reagents. nih.govtandfonline.com These triazoles can be cyclized with carboxylic acids, aldehydes, or other electrophiles to generate the fused triazolothiadiazole system. For instance, reaction with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride is a common method. tandfonline.com

The following table summarizes some examples of fused heterocyclic systems derived from 1,3,4-thiadiazole precursors.

| Precursor | Reagent | Fused Heterocyclic System |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | Phenacyl bromides | Imidazo[2,1-b] bu.edu.egnih.govnih.govthiadiazoles |

| 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Aromatic aldehydes | 5,6-Dihydro- bu.edu.egnih.govresearchgate.nettriazolo[3,4-b] bu.edu.egnih.govnih.govthiadiazoles |

| 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Alkyl/aryl isothiocyanates | bu.edu.egnih.govresearchgate.netTriazolo[3,4-b] bu.edu.egnih.govnih.govthiadiazoles |

| 4-Amino-3-mercapto-1,2,4-triazoles | α-Bromoketones | bu.edu.egnih.govresearchgate.netTriazolo[3,4-b] bu.edu.egnih.govnih.govthiadiazines |

Applications Beyond Biomedical Sciences for 2 Fluoro 5 Nitro 1,3,4 Thiadiazole Derivatives

Agricultural Chemistry: Insecticidal, Fungicidal, and Herbicidal Activities

The 1,3,4-thiadiazole (B1197879) scaffold is a "privileged" structure in agricultural chemistry, known for conferring potent biological activity. researchgate.net The introduction of specific functional groups, such as fluoro and nitro moieties, can modulate this activity, leading to the development of specialized derivatives for crop protection.

Insecticidal Activities

Derivatives of 1,3,4-thiadiazole have demonstrated significant insecticidal properties against various agricultural pests. ekb.eg For instance, certain novel benzoyl ureas incorporating a 1,3,4-thiadiazole group have shown high mortality rates (over 90%) against the cowpea aphid (Aphis craccivora). researchgate.net The presence and position of fluorine atoms on attached phenyl rings can be essential for high bioactivity. mdpi.com

Research has shown that matrinic derivatives containing an amide 1,3,4-thiadiazole structure are effective insecticides. mdpi.com Specifically, compounds featuring a nitrogen group and a fluorine atom have been identified as highly potent. mdpi.com Other studies have focused on the cotton leafworm (Spodoptera littoralis), where 1,3,4-thiadiazole analogues and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives have shown remarkable insecticidal results, with some causing 100% toxicity. researchgate.netmdpi.com

| Derivative Type | Target Pest | Efficacy | Source |

| Benzoyl ureas with 1,3,4-thiadiazole | Aphis craccivora | >90% mortality | researchgate.net |

| Matrinic derivatives with amide 1,3,4-thiadiazole | General Insecticide | High potency (especially with F atom) | mdpi.com |

| 1,3,4-Thiadiazolo[3,2-a]pyrimidine analogues | Spodoptera littoralis | High (up to 100% toxicity) | researchgate.netmdpi.com |

| N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamides | Hypera brunneipennis | Good to excellent; LC50 of 32.65 ppm for best compound | researchgate.net |

Fungicidal Activities

The fungicidal potential of 1,3,4-thiadiazole derivatives is a significant area of research. These compounds have shown considerable activity against a range of plant-pathogenic fungi. researchgate.net For example, certain derivatives have exhibited good fungicidal effects against Rhizoctonia solani and Botrytis cinerea. researchgate.net

In-depth studies on novel flavonol derivatives containing a 1,3,4-thiadiazole moiety revealed potent antifungal activity against Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum. nih.gov One particular compound, Y18, had a half-effective concentration (EC50) value of 2.4 μg/mL against B. cinerea, which was significantly better than the commercial fungicide azoxystrobin (B1666510) (21.7 μg/mL). nih.gov The mechanism of action for some of these derivatives involves disrupting the integrity of the fungal cell membrane and cell wall biogenesis. nih.govnih.gov Morphological studies using scanning electron microscopy showed that effective compounds could cause the mycelial surface of fungi to collapse, contract, and grow abnormally. researchgate.net

| Derivative Class | Fungal Pathogen | Key Finding | Source |

| Flavonol-1,3,4-thiadiazole | Botrytis cinerea | EC50 of 2.4 μg/mL, superior to azoxystrobin. | nih.gov |

| General 1,3,4-thiadiazole | Rhizoctonia solani, Botrytis cinerea | Good fungicidal activity observed. | researchgate.net |

| Chalcone-1,3,4-thiadiazole | Phomopsis sp. | EC50 of 14.4 μg/mL, better than azoxystrobin. | researchgate.net |

| Benzimidazole-1,3,4-thiadiazole amide | Various fungi | Inhibition rates above 80% at 50 mg/L. | nyxxb.cn |

Herbicidal Activities

Certain 1,3,4-thiadiazole derivatives have been developed for weed control, with some showing selective herbicidal activity. researchgate.net Research into N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides found that these compounds possess good herbicidal properties, especially against dicotyledonous plants like Brassica campestris. researchgate.net The introduction of electron-withdrawing groups like fluorine at specific positions on the N-phthalimide benzene (B151609) ring can lead to excellent herbicidal activity. acs.org

Commercially used herbicides such as buthidiazole and tebuthiuron (B33203) contain the thiadiazole ring, underscoring the scaffold's importance in this domain. researchgate.net The mode of action for these types of herbicides can involve inhibiting photosynthesis and disrupting chloroplast ultrastructure. researchgate.net

Materials Science and Functional Materials

The inherent chemical and physical properties of the 1,3,4-thiadiazole ring, such as its high thermal stability, electron-deficient nature, and rigid planar structure, make its derivatives attractive candidates for various applications in materials science. researchgate.net

Applications in Electrical and Optical Devices

The 1,3,4-thiadiazole ring is an appealing component for organic materials with specific electronic and optical properties. researchgate.net Its electron-withdrawing nature makes it a good candidate for n-type semiconductors. researchgate.net Theoretical studies on fluorene-1,3,4-thiadiazole oligomers show that as the number of thiadiazole units increases, the energy gap of the material decreases, which is a desirable property for organic solar cells. nih.gov The high polarizability estimated for some fluoro-substituted thiadiazole derivatives may also enhance their bioactivity and utility in electronic applications. acs.org

Furthermore, organic compounds with significant nonlinear optical (NLO) properties are crucial for optoelectronics, including applications in optical data storage and image processing. nih.gov The electron-attracting character of nitro groups can enhance these NLO properties. nih.gov The combination of a thiadiazole core with fluoro and nitro groups presents a promising strategy for developing new materials for electrical and optical devices.

Development of Liquid Crystal Materials

The 2,5-disubstituted-1,3,4-thiadiazole core is a subject of interest in the design of liquid crystal materials. researchgate.net Its rigid, bent structure and strong dipole moment are considered favorable for forming specific mesophases, such as the biaxial nematic phase. researchgate.net Due to their high thermal stability and photoluminescent properties, 1,3,4-thiadiazole-based liquid crystals are considered excellent candidates for display applications, including liquid crystal displays (LCDs). researchgate.net

Studies on asymmetric 1,3,4-thiadiazole derivatives have shown that the length of attached alkyl chains can influence the type of liquid crystal phases (e.g., Smectic A, Nematic) and the temperature ranges at which they occur. researchgate.net

Corrosion Inhibitors

Derivatives of 1,3,4-thiadiazole have proven to be highly effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. mdpi.comscispace.com The inhibition mechanism relies on the adsorption of the thiadiazole molecules onto the metal surface, forming a protective film that blocks the corrosive agents. mdpi.comaspur.rs

The effectiveness of these inhibitors is attributed to the presence of nitrogen and sulfur heteroatoms and the π-electrons in the aromatic ring, which facilitate strong adsorption onto the metal. mdpi.comaspur.rs The molecular structure, including the presence of specific functional groups, significantly influences the inhibition efficiency. aspur.rs For example, in one study, 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (B1269388) showed higher inhibition efficiency for mild steel than 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole. mdpi.com Research has demonstrated that these inhibitors can achieve very high protection efficiency, sometimes exceeding 90%. scispace.com

| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Source |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Not specified, but effective | mdpi.com |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Higher than nitrophenyl derivative | mdpi.com |

| (4-Dimethylamino-benzylidene)- nih.govresearchgate.netmdpi.comthiadiazol-2-yl-amine | Mild Steel | 1.0 M HCl | 91% | scispace.com |

| 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (ANPT) | Carbon Steel | 0.5 M HCl | Not specified, but efficient | buet.ac.bd |

Dye Chemistry and Chromogenic Agents

The 1,3,4-thiadiazole nucleus is a valuable component in the synthesis of heterocyclic azo dyes. chemmethod.com These dyes are synthesized by diazotizing a 2-amino-1,3,4-thiadiazole (B1665364) derivative, which is then coupled with various aromatic compounds to produce a range of colors. chemmethod.com These dyes have wide applications in the dyestuff industries for materials like textiles and leather. The incorporation of the thiadiazole moiety can enhance the properties of the dye. gavinpublishers.com Beyond traditional dyeing, these compounds are also being explored for more advanced applications, such as in colorimetric sensors and as potential sensitizers for photodynamic therapy. chemmethod.com

Future Research on 2-Fluoro-5-nitro-1,3,4-thiadiazole: A Roadmap for Innovation

The scientific community is poised to unlock the full potential of this compound and its derivatives, with future research focused on greener synthesis, deeper biological understanding, and novel material applications. This article outlines key areas of investigation that promise to expand the utility of this versatile chemical scaffold.

Exploration of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The development of environmentally benign synthetic routes for 2-Fluoro-5-nitro-1,3,4-thiadiazole is a paramount objective. Future research will likely prioritize methods that reduce or eliminate the use of hazardous reagents and solvents, minimize energy consumption, and improve atom economy. Exploring microwave-assisted synthesis, flow chemistry, and the use of eco-friendly catalysts are promising avenues. For instance, the synthesis of related 1,3,4-thiadiazole (B1197879) derivatives has been achieved through methods like reacting carboxylic acids with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride, followed by purification. mdpi.com Adapting such procedures to incorporate greener principles, such as solvent-free reactions or the use of recyclable catalysts, will be a key focus.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-5-nitro-1,3,4-thiadiazole, and how can reaction conditions be optimized?

- Methodology : Cyclization reactions using dehydrating agents like phosphoric acid (H₃PO₄) are widely employed for synthesizing substituted 1,3,4-thiadiazoles. For example, 2-amino-5-aryl-1,3,4-thiadiazoles are synthesized via cyclization of thiosemicarbazides with H₃PO₄, achieving high yields (~80–95%) under reflux conditions . Temperature optimization (e.g., 80–120°C) and stoichiometric control of substituents (e.g., fluorine and nitro groups) are critical. Pre-functionalization of precursors (e.g., fluorination and nitration) before cyclization may enhance regioselectivity.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodology :

- UV-Vis and Fluorescence Spectroscopy : Monitor conjugation effects of the nitro and fluorine groups. For example, fluorescence emission peaks of analogous thiadiazoles (e.g., 2-(4-fluorophenylamino)-5-phenyl derivatives) show shifts correlated with substituent electronic properties (e.g., red shifts for extended conjugation) .

- HPLC : Use reverse-phase columns with diode array detection (DAD) to quantify trace impurities. A validated method for zinc-thiazole derivatives involves alkaline conversion to AMT (2-amino-5-mercapto-1,3,4-thiadiazole) followed by HPLC analysis (LOD: 0.01 µg/mL) .

Advanced Research Questions

Q. What computational methods are employed to study the reaction mechanisms and thermodynamic stability of this compound derivatives?

- Methodology :

- Quantum Chemistry Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(2d2p) level and MP2 methods are used to model multi-step reaction pathways. For 2-amino-5-methyl-1,3,4-thiadiazole, DFT accurately predicts activation barriers (e.g., 20–25 kcal/mol for tautomerization steps) and identifies rate-determining steps .

- Thermodynamic Stability : Combustion calorimetry and mass loss effusion methods determine standard molar enthalpies of formation (ΔfH°). For 2-amino-5-ethyl derivatives, ΔfH° ranges from +150 to +180 kJ/mol, influenced by substituent steric effects .

Q. How does the substitution pattern (e.g., fluorine and nitro groups) influence the electronic properties and biological activity of 1,3,4-thiadiazole derivatives?

- Methodology :

- Electron-Withdrawing Effects : Nitro groups reduce electron density on the thiadiazole ring, enhancing electrophilicity. Fluorine substituents increase metabolic stability and membrane permeability. For example, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) inhibits ERK signaling in cancer cells (IC₅₀: 15 µM) via selective hydrogen bonding with kinase active sites .

- Spectroscopic Correlations : TD-DFT calculations predict absorption maxima shifts (e.g., 355–410 nm for nitro-containing derivatives), validated by experimental UV-Vis data .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound across different studies?

- Methodology :

- Dose-Response Profiling : Use gradient concentrations (e.g., 1–100 µM) to assess IC₅₀ variability. For FABT, antiproliferative effects in A549 cells are confirmed via flow cytometry (G0/G1 arrest at 20 µM) and Western blot (ERK1/2 phosphorylation inhibition) .

- Solvent Effects : Control for solvatomorphism (e.g., DMSO vs. aqueous buffers) using single-crystal XRD to confirm polymorph stability .

- Computational Validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to validate target binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.